3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide
Overview
Description
3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide is a useful research compound. Its molecular formula is C6H4N6O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide are human tumor cells, including prostate cancer (PC-3, LNCaP and DU-145), breast cancer (T47D, MDA-MB-231) and colon cancer (HT-29, HCT-15) cells .
Mode of Action
The compound this compound interacts with its targets by inhibiting their growth .
Biochemical Pathways
The compound’s action results in dna damage, which can be repaired by o-6-methylguanine-dna methyltransferase (mgmt) expressed in some tumor cells . This is the primary mechanism of tumor resistance to alkylating agents, including this compound .
Pharmacokinetics
The compound is known to exhibit considerably enhanced water-solubility , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include significant growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . For instance, compared with the control drug, one of the compounds showed more potent inhibitory activity against the breast cancer cell T47D .
Action Environment
The compound is known to be stable and highly soluble in water , suggesting that it may be influenced by the hydration state of the environment.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should focus on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should focus on identifying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-nitro-4-oxo-1H-imidazo[5,1-c][1,2,4]triazine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O4/c7-3(13)2-4-9-10-5(12(15)16)6(14)11(4)1-8-2/h1,9H,(H2,7,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMXYTFKFBVAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)C(=NN2)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.